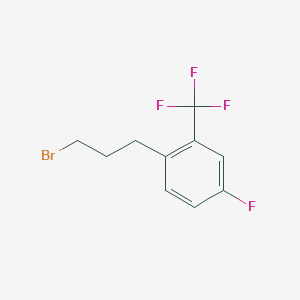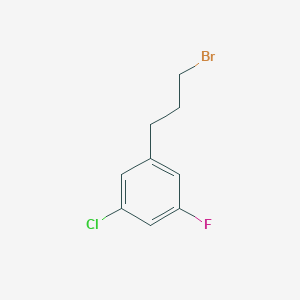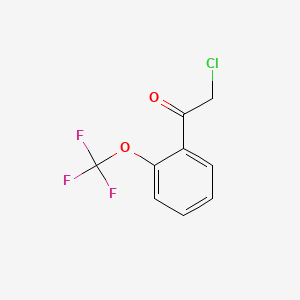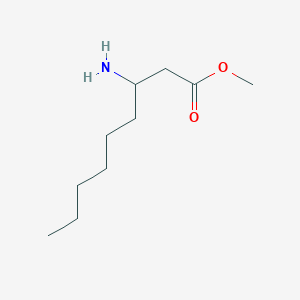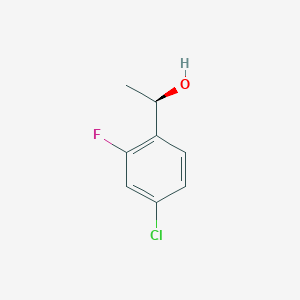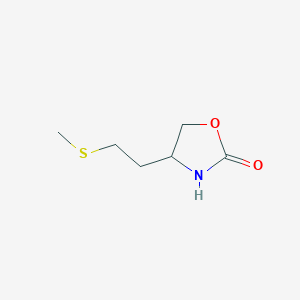![molecular formula C13H18ClNO3 B13607026 tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-hydroxyethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group in tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of carbamates.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting enzymes or receptors that interact with carbamate groups.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
類似化合物との比較
Similar Compounds:
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the chloro group.
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both the chloro and hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl group improves its solubility and potential interactions with biological targets.
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-10-5-4-9(6-7-16)11(14)8-10/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChIキー |
VNSCQDCAADKASD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



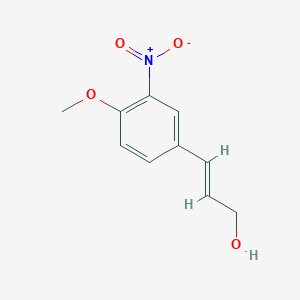

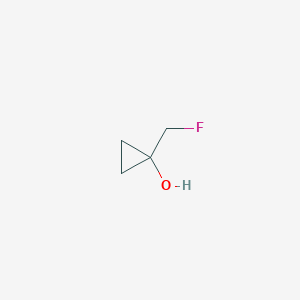
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


